Boc-Sec(Mob)-OH

説明

“Boc-Sec(Mob)-OH” is a chemical compound commonly used in organic synthesis and peptide chemistry . It acts as a protecting group for amino acids during peptide synthesis, allowing for selective deprotection and protection of specific functional groups .

Synthesis Analysis

Selenocysteine (Sec) residue cannot be directly attached to a peptide sequence unless the selenol form is protected beforehand . A series of selenocystine, the oxidized form of Sec, containing peptides has been synthesized using a new methodology, where Boc-NH-chloroalanine is coupled with methyl ester protected residues (Ala, Met, Phe) using DCC/HOBt as the coupling reagents providing di- and tripeptides .Molecular Structure Analysis

The molecular structure of “Boc-Sec(Mob)-OH” is complex and involves various functional groups. The conformation of disulfide and diselenide were compared in (Boc-Cys/Sec-NHMe)2 and (Boc-Cys/Sec-OMe)2 using X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, density functional theory (DFT), and circular dichroism (CD) spectroscopy .Chemical Reactions Analysis

The treatment of disodium diselenide with chloroalanine peptides (Boc-ClAla-Ala-OMe, Boc-ClAla-Met-OMe and Boc-ClAla-Ala-Phe-OMe) afforded the respective selenocystine-containing peptides (Boc-Sec-Ala-OMe, Boc-Sec-Met-OMe and Boc-Sec-Ala-Phe-OMe) .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Peptides and Amino Acids : Boc-Sec(Mob)-OH is involved in the synthesis of peptides and amino acids, such as in the synthesis of norcysteine (Ncy), an unnatural amino acid. This process involves the synthesis of Boc-D,L-Ncy(Mob)-OH, resolution of its methyl ester, and the introduction of both D- and L-Ncy in GnRH analogues (Samant & Rivier, 2006).

Advancements in Selenocysteine Derivatives : Boc-Sec(Mob)-OH and similar derivatives are used in the synthesis of selenocysteine (Sec) derivatives like Boc-Sec(MBn)-OH and Boc-Sec(MPM)-OH. These compounds are crucial for the chemical synthesis of selenopeptides, which are obtained from L-serine and have significant applications in various scientific fields due to their high enantiomeric excesses (Anonymous, 2016).

Material Sciences and Engineering

Improving Oxidation Resistance : Boc-Sec(Mob)-OH and its related compounds find applications in material science, such as improving the oxidation resistance of materials like MoSi2. In particular, the addition of boron and the creation of MoB/MoSi2 composites enhance oxidation resistance, which is crucial for various industrial applications (Taleghani et al., 2014).

Protective Coatings and Cermets : MoB/CoCr, a novel cermet material, utilizes the durability of boride compounds, including those related to Boc-Sec(Mob)-OH, to provide high durability in molten alloys. This is particularly useful for aluminum die-casting parts and hot continuous dipping rolls in Zn and Al-Zn plating lines (Mizuno & Kitamura, 2007).

Photocatalysis and Semiconductor Applications : BOC (BiO2CO3) is a material related to the derivatives of Boc-Sec(Mob)-OH, demonstrating notable applications in photocatalysis, healthcare, humidity sensors, and supercapacitors. Modification strategies like doping and creating heterojunctions significantly enhance its photocatalytic performance under visible light (Ni et al., 2016).

Electrochemical Applications

- Electrocatalysts for Hydrogen Production : Research indicates that metal borides, including those related to Boc-Sec(Mob)-OH, serve as highly active, noble-metal-free catalysts for the hydrogen evolution reaction (HER), showcasing a more efficient and economically affordable water-splitting process. Their structural diversity and compositional richness contribute to their extraordinary performance in HER (Lee & Fokwa, 2021).

作用機序

特性

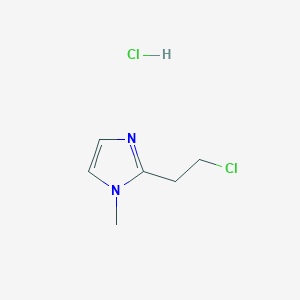

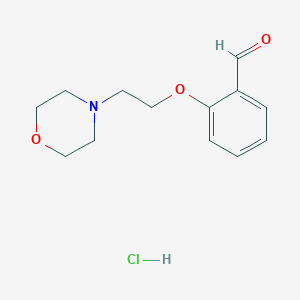

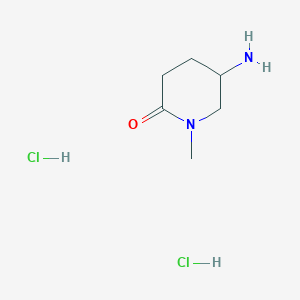

IUPAC Name |

3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIJGHSKCAGAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

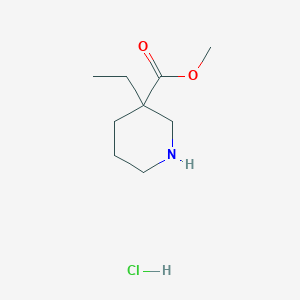

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)

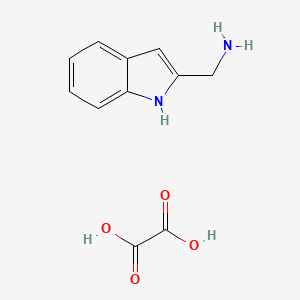

![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)